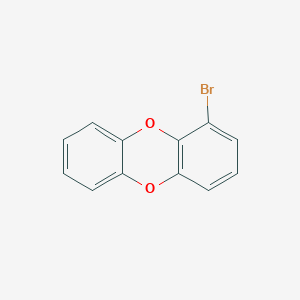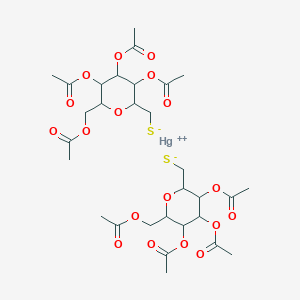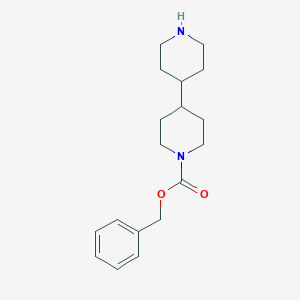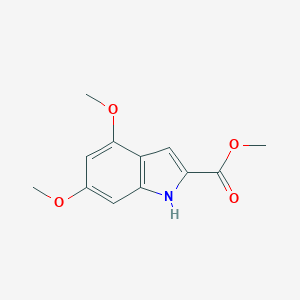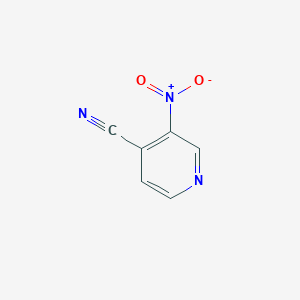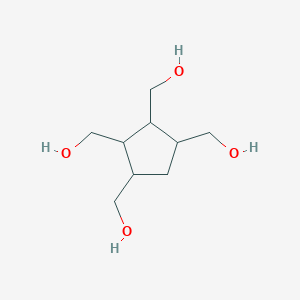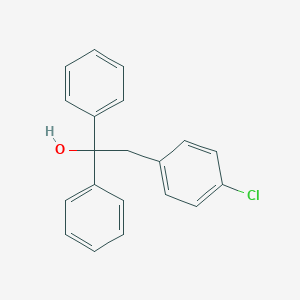
2-Ethyl-4,4-dimethyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,4-dimethyloxazol-5(4H)-one (EMDO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMDO is a cyclic imide that is synthesized from maleic anhydride and ethylamine.
作用機序
The mechanism of action of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is not fully understood. However, it is believed that 2-Ethyl-4,4-dimethyloxazol-5(4H)-one acts by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.
実験室実験の利点と制限
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has several advantages for lab experiments. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is readily synthesized from commercially available starting materials and can be purified by recrystallization. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is also stable under normal laboratory conditions. However, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has some limitations for lab experiments. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is insoluble in water and some common organic solvents such as hexane and diethyl ether. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one also has a low melting point, which can make handling and storage difficult.
将来の方向性
For research on 2-Ethyl-4,4-dimethyloxazol-5(4H)-one include studying its potential as an antitumor and anti-inflammatory agent and evaluating its toxicity and pharmacokinetics in vivo.
合成法
2-Ethyl-4,4-dimethyloxazol-5(4H)-one is synthesized by reacting maleic anhydride with ethylamine in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine. The reaction takes place in a solvent such as toluene or dichloromethane at a temperature of 60-80°C for a period of 12-24 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学的研究の応用
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is used as a building block in the synthesis of various heterocyclic compounds such as oxazoles, pyrazoles, and pyridazines. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is also used as a ligand in coordination chemistry and in the preparation of metal-organic frameworks (MOFs). In medicinal chemistry, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been studied for its potential as an antitumor agent, anticonvulsant, and anti-inflammatory agent.
特性
CAS番号 |
106897-29-4 |
|---|---|
製品名 |
2-Ethyl-4,4-dimethyloxazol-5(4H)-one |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
2-ethyl-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H2,1-3H3 |
InChIキー |
YGFHISWMENSEAP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(C(=O)O1)(C)C |
正規SMILES |
CCC1=NC(C(=O)O1)(C)C |
同義語 |
5(4H)-Oxazolone,2-ethyl-4,4-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



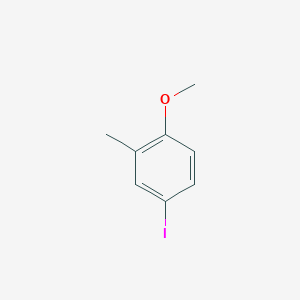
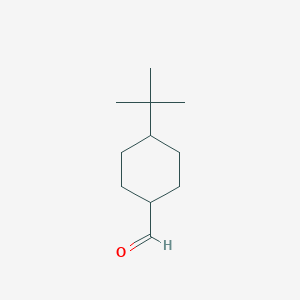
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
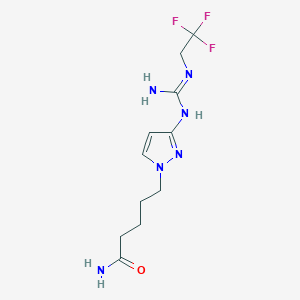
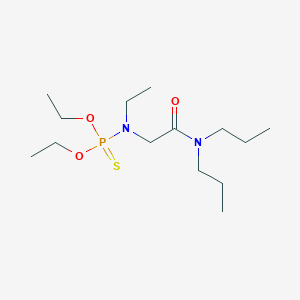
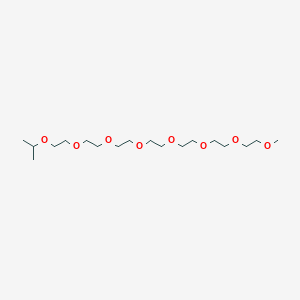
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
